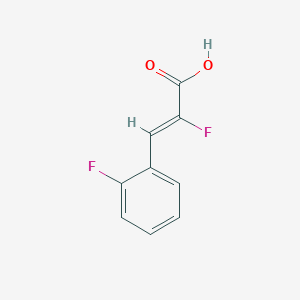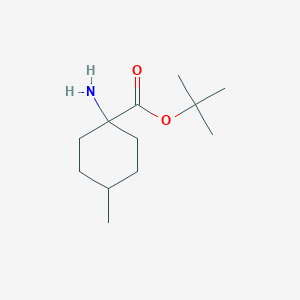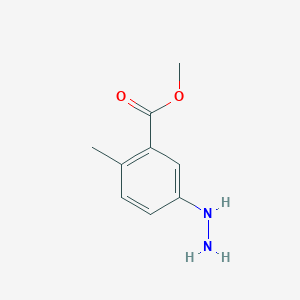![molecular formula C10H12N2O3S B13228360 1-[(4-Nitrophenyl)imino]-1lambda6-thiolan-1-one](/img/structure/B13228360.png)
1-[(4-Nitrophenyl)imino]-1lambda6-thiolan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Nitrophenyl)imino]-1lambda6-thiolan-1-one is a compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a functional group with the general structure R1R2C=NR3, where R1, R2, and R3 can be alkyl or aryl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Nitrophenyl)imino]-1lambda6-thiolan-1-one typically involves the condensation reaction between 4-nitroaniline and a thiolactone. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature conditions. For example, the reaction can be performed in an organic solvent such as ethanol, with the addition of a base like triethylamine to facilitate the condensation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Nitrophenyl)imino]-1lambda6-thiolan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(4-Nitrophenyl)imino]-1lambda6-thiolan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(4-Nitrophenyl)imino]-1lambda6-thiolan-1-one involves its interaction with biological molecules. The compound can form complexes with metal ions, which can then interact with enzymes and other proteins, potentially inhibiting their activity. The nitro group can also undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-[(4-Chlorophenyl)imino]-1lambda6-thiolan-1-one: Similar structure but with a chlorine atom instead of a nitro group.
1-[(4-Methylphenyl)imino]-1lambda6-thiolan-1-one: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
1-[(4-Nitrophenyl)imino]-1lambda6-thiolan-1-one is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The nitro group can participate in various redox reactions, making the compound versatile for different applications.
Properties
Molecular Formula |
C10H12N2O3S |
|---|---|
Molecular Weight |
240.28 g/mol |
IUPAC Name |
1-(4-nitrophenyl)iminothiolane 1-oxide |
InChI |
InChI=1S/C10H12N2O3S/c13-12(14)10-5-3-9(4-6-10)11-16(15)7-1-2-8-16/h3-6H,1-2,7-8H2 |
InChI Key |
FGXQPMMIPBHKOB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCS(=NC2=CC=C(C=C2)[N+](=O)[O-])(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(1H-benzimidazol-2-ylthio)ethyl]-N-methylamine](/img/structure/B13228284.png)
![3-{[(1-Hydroxypropan-2-yl)amino]methyl}phenol](/img/structure/B13228289.png)
![Dimethyl({[5-(piperidin-2-yl)-1,3,4-oxadiazol-2-yl]methyl})amine](/img/structure/B13228293.png)
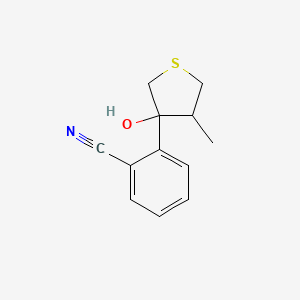
![2-{8-azabicyclo[3.2.1]octan-3-ylsulfanyl}-1H-1,3-benzodiazole](/img/structure/B13228299.png)
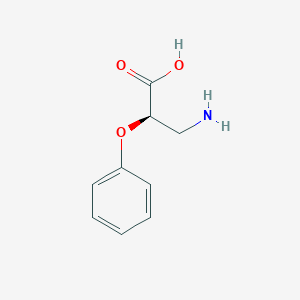
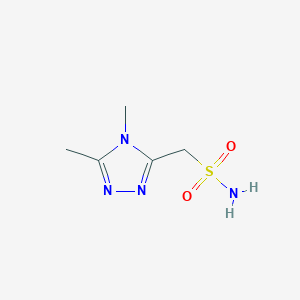
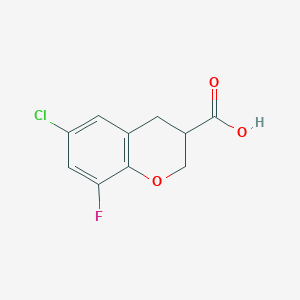
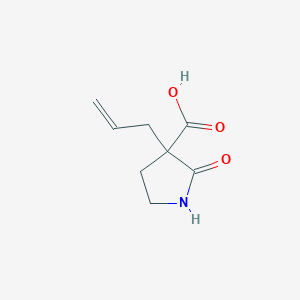
amine](/img/structure/B13228323.png)
